![molecular formula (C₄₂H₆₄S₄)n B1142357 Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) CAS No. 888491-19-8](/img/no-structure.png)

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

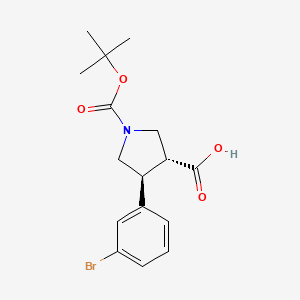

PBTTT is synthesized through a series of chemical reactions that ensure the incorporation of thieno[3,2-b]thiophene units with tetradecylthiophenyl side chains. This process involves polycondensation or coupling reactions that yield a high molecular weight polymer. The synthesis aims to achieve a high degree of polymerization and molecular ordering to enhance charge transport properties.

Molecular Structure Analysis

The molecular structure of PBTTT features a conjugated core of thieno[3,2-b]thiophene units with long alkyl side chains attached. These side chains play a crucial role in solubilizing the polymer and facilitating the formation of well-ordered thin films. X-ray scattering studies and atomic force microscopy reveal that PBTTT crystallizes with lamellae of π-stacked polymer chains, which are crucial for its high charge mobility (Chabinyc et al., 2007).

Chemical Reactions and Properties

PBTTT participates in various chemical reactions that can modify its electronic properties. For example, its backbone can undergo oxidation or reduction, impacting its charge carrier mobility and semiconductor behavior. Additionally, the polymer's interaction with fullerenes in bulk heterojunction composites is essential for its application in solar cells, where ultrafast electron transfer and carrier recombination are critical parameters (Hwang et al., 2008).

Physical Properties Analysis

The physical properties of PBTTT, including its thermal and mechanical stability, are influenced by its molecular weight and the arrangement of its molecular chains. Its ordered structure leads to high thermal stability and mechanical strength, suitable for durable electronic devices. The polymer's liquid crystalline phase contributes to its processability and film formation capabilities, critical for fabricating devices with high performance.

Chemical Properties Analysis

PBTTT's chemical properties, such as its energy levels and bandgap, are tailored for optimal electronic performance. Its low bandgap and high electron affinity make it an excellent electron donor in OPV devices. The polymer's ability to form stable complexes with electron acceptors is crucial for its function in heterojunctions, where efficient charge separation occurs.

- (Chabinyc et al., 2007) - Analysis of PBTTT's molecular structure and its implications for charge transport.

- (Hwang et al., 2008) - Study on the interaction between PBTTT and fullerenes in bulk heterojunction materials, focusing on electron transfer and carrier recombination.

Scientific Research Applications

Electronic and Optoelectronic Applications

PBTTT has been extensively studied for its potential in electronic and optoelectronic applications. Its ability to form structurally ordered liquid-crystalline phases contributes to high charge carrier mobilities, making it a promising material for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Studies have shown that PBTTT, when used in OFETs, exhibits high field-effect mobilities, which can be further enhanced by optimizing the microstructure of thin films through solvent and thermal annealing treatments. For instance, PBTTT has been used to achieve high-performance OFETs with mobility exceeding those of amorphous silicon in some cases, demonstrating the polymer's potential for flexible electronics and advanced display technologies (Liu et al., 2014) (Baklar et al., 2010).

Photovoltaic Applications

In the realm of solar energy, PBTTT's photovoltaic applications have been explored, particularly in bulk heterojunction solar cells where it serves as a donor material when blended with fullerene acceptors. The polymer's crystalline nature and ability to form bicontinuous networks with acceptors lead to efficient charge generation and transport. Time-resolved spectroscopic studies have highlighted the ultrafast electron transfer and carrier recombination dynamics in PBTTT-fullerene blends, providing insights into the mechanisms underpinning their photovoltaic performance (Hwang et al., 2008).

Sensing Applications

PBTTT has also shown promise in sensing applications. The material's electrical properties can be modulated upon exposure to certain chemicals, making it suitable for fabricating sensors. For example, PBTTT-based thin-film transistors have been developed for selective sensing of low concentrations of ammonia gas. These sensors exhibit significant changes in electrical parameters such as mobility, threshold voltage, and on-off ratio in the presence of ammonia, highlighting PBTTT's potential in environmental monitoring and safety applications (Singh et al., 2020).

Mechanism of Action

Target of Action

PBTTT-C14 is primarily used as a semiconducting material in the fabrication of organic thin-film transistors . Its primary targets are the organic channels in these transistors, where it plays a crucial role in conducting charge .

Mode of Action

PBTTT-C14 interacts with its targets by forming an organic channel in thin-film transistors . This polymer exhibits a highly responsive behavior at different levels of ammonia concentrations . The interaction results in notable changes in the transistor parameters, including channel mobility, threshold voltage, and the on-off ratio .

Biochemical Pathways

The electrostatic and chemical interaction between gases and the PBTTT-C14 semiconductor is key to its sensing mechanism .

Pharmacokinetics

Its semiconductor properties, such as charge carrier mobility, are crucial for its function .

Result of Action

The result of PBTTT-C14’s action is the creation of a responsive and selective sensor for toxic ammonia gas . The sensor can detect ammonia concentrations as low as 2 ppm, with a response time of 30 seconds and a recovery time of 40 seconds .

Action Environment

The performance of PBTTT-C14 is influenced by environmental factors. For instance, the sensor’s performance has been tested in humid environmental conditions .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) can be achieved through a polymerization reaction of the monomer 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene. The polymerization can be carried out using either chemical or electrochemical methods.", "Starting Materials": [ "2,5-dibromo-3-tetradecylthiophene", "2,5-dibromo-3-thiophen-2-ylthiophene", "Pd(PPh3)4", "CuI", "K2CO3", "DMF", "THF", "NMP", "LiClO4", "Acetonitrile", "Tetrabutylammonium hexafluorophosphate" ], "Reaction": [ "Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Synthesis of 2,5-dibromo-3-tetradecylthiophene by reacting tetradecylmagnesium bromide with 2,5-dibromo thiophene in THF.", "Step 2: Synthesis of 2,5-dibromo-3-thiophen-2-ylthiophene by reacting 2,5-dibromo thiophene with thiophene in the presence of Pd(PPh3)4 and CuI in DMF.", "Step 3: Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene by reacting 2,5-dibromo-3-tetradecylthiophene and 2,5-dibromo-3-thiophen-2-ylthiophene in the presence of K2CO3 and Pd(PPh3)4 in NMP.", "Polymerization of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Dissolve the monomer in acetonitrile and add LiClO4 and tetrabutylammonium hexafluorophosphate as electrolytes.", "Step 2: Electrochemically polymerize the monomer using a potentiostat at a constant potential of 0.8 V vs. Ag/AgCl electrode.", "Step 3: Purify the resulting polymer by Soxhlet extraction with methanol and chloroform." ] } | |

CAS RN |

888491-19-8 |

Molecular Formula |

(C₄₂H₆₄S₄)n |

Molecular Weight |

-697.22 |

synonyms |

PBTTT-C14; Lisicon SP 210; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-ditetradecyl[2,2’-bithiophene]-5,5’-diyl)] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

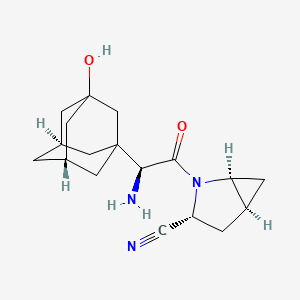

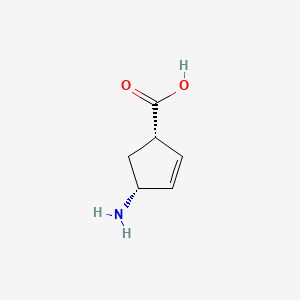

![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)

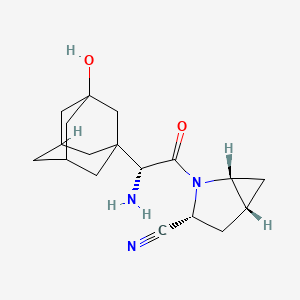

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)

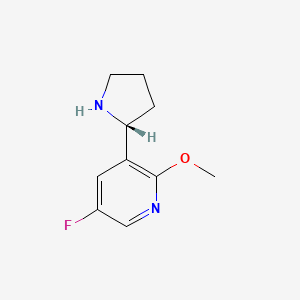

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)